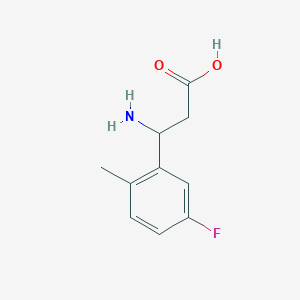![molecular formula C23H18N2OS B12273242 1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one](/img/structure/B12273242.png)
1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phényl-3-[(3-phénylquinoxalin-2-yl)sulfanyl]propan-1-one est un composé organique complexe qui appartient à la classe des dérivés de la quinoxaline. La structure unique de ce composé, qui comprend un cycle quinoxaline et un groupe sulfanyl, en fait un sujet intéressant pour la recherche dans divers domaines scientifiques.
Méthodes De Préparation
La synthèse de la 1-Phényl-3-[(3-phénylquinoxalin-2-yl)sulfanyl]propan-1-one implique généralement l'alkylation de la 3-phénylquinoxalin-2(1H)-one en utilisant du 1,3-dibromopropane comme agent alkylant en présence d'hydroxyde de sodium et de bromure de tétra-n-butylammonium . Cette réaction est réalisée dans des conditions contrôlées pour assurer la formation du produit désiré. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
1-Phényl-3-[(3-phénylquinoxalin-2-yl)sulfanyl]propan-1-one subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Applications de la recherche scientifique
Chimie : Il sert de bloc de construction pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Le composé a montré un potentiel comme agent antimicrobien et anticancéreux dans des études préliminaires.
Médecine : Sa structure unique en fait un candidat pour le développement de médicaments, en particulier pour cibler des voies biologiques spécifiques.
Industrie : Les propriétés du composé le rendent utile dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 1-Phényl-3-[(3-phénylquinoxalin-2-yl)sulfanyl]propan-1-one implique son interaction avec des cibles moléculaires spécifiques. Le cycle quinoxaline est connu pour interagir avec diverses enzymes et récepteurs, inhibant potentiellement leur activité. Le groupe sulfanyl peut également jouer un rôle dans la modulation de l'activité biologique du composé en affectant son affinité de liaison et sa spécificité .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one involves its interaction with specific molecular targets. The quinoxaline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-Phényl-3-[(3-phénylquinoxalin-2-yl)sulfanyl]propan-1-one peut être comparé à d'autres dérivés de la quinoxaline, tels que :
3-Phénylquinoxalin-2(1H)-one : Manque le groupe sulfanyl, ce qui peut entraîner des activités biologiques différentes.
1,4-Bis(3-phénylquinoxalin-2-yl)benzène : . La présence du groupe sulfanyl dans la 1-Phényl-3-[(3-phénylquinoxalin-2-yl)sulfanyl]propan-1-one la rend unique et peut contribuer à ses propriétés biologiques et chimiques distinctes.
Propriétés
Formule moléculaire |
C23H18N2OS |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
1-phenyl-3-(3-phenylquinoxalin-2-yl)sulfanylpropan-1-one |
InChI |
InChI=1S/C23H18N2OS/c26-21(17-9-3-1-4-10-17)15-16-27-23-22(18-11-5-2-6-12-18)24-19-13-7-8-14-20(19)25-23/h1-14H,15-16H2 |
Clé InChI |
HPZNITRDGINFHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2SCCC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12273163.png)
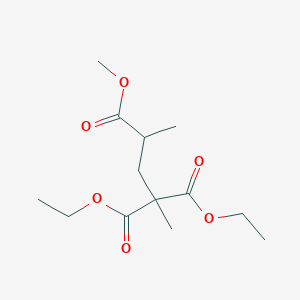
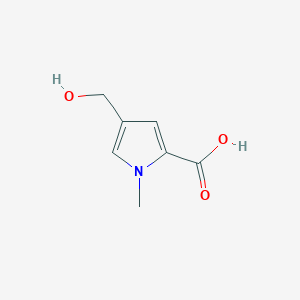




![3-[2-Oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12273206.png)
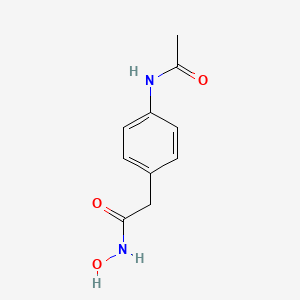
![3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12273224.png)
![2-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)quinoxaline](/img/structure/B12273229.png)
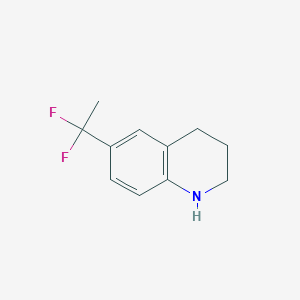
![N,N,6-trimethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12273236.png)
